![molecular formula C17H18N2O B2775941 5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane CAS No. 1556097-48-3](/img/structure/B2775941.png)

5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

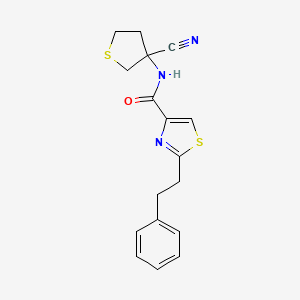

5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane is a chemical compound . It is related to the 2,6-diazaspiro[3.4]octane core, which has been used to create a set of twelve compounds of a nitrofuran carboxamide chemotype . These compounds have shown in vitro inhibitory activities against Mycobacterium tuberculosis H37Rv .

Synthesis Analysis

The synthesis of related compounds, such as 2-azaspiro[3.4]octane, has been achieved through several routes . One approach involved the annulation of the cyclopentane ring, and the remaining two approaches involved the annulation of the four-membered ring . All three approaches employed readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .Applications De Recherche Scientifique

Electrophilic Amination Reactions

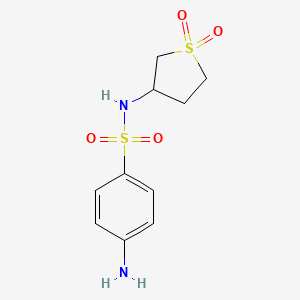

1-oxa-2-azaspiro[2.5]octane, a related compound, has been studied for its role in electrophilic amination reactions with malonic and cyanoacetic acid derivatives, among other C-H acids. This process involves the introduction of a hydroxycyclohexylamino group at the acidic position and further stabilization reactions, leading to the formation of disubstituted 1,4-diazaspiro[4.5]decanones (Andreae et al., 1992).

Corrosion Inhibition

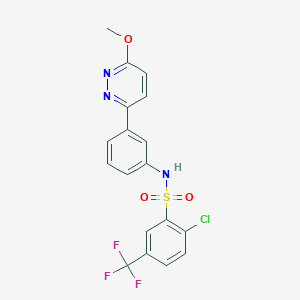

Spirocyclopropane derivatives, including compounds related to 5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane, have been studied for their effectiveness in inhibiting mild steel corrosion in acidic solutions. Experimental methods and simulations suggest that the electronic structure of these compounds contributes to their adsorption onto iron surfaces, making them effective corrosion inhibitors (Chafiq et al., 2020).

Photochemical Studies

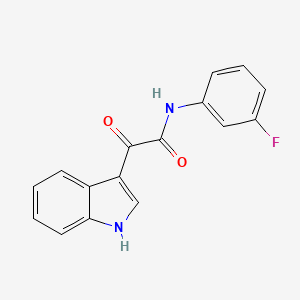

5,7-Diazaspiro[2.5]octanes, closely related to the compound of interest, have been generated through the sensitized photorearrangement of 2,4-dioxofuro[2,3-d]pyrimidines. This study provides insights into the behavior of these compounds under specific light-induced conditions (Ming & Wamhoff, 1987).

Synthesis of Azaspirocycles

Azaspirocycles, including 5-azaspiro[2.5]octanes, are synthesized for their potential in drug discovery. These compounds are functionalized into relevant scaffolds through processes like ring-closing metathesis and reductive amination (Wipf et al., 2004).

Drug Discovery Modules

Thia/oxa-azaspiro[3.4]octanes, structurally related to the compound , have been synthesized as novel modules for drug discovery. Their multifunctionality and structural diversity make them suitable candidates for medicinal chemistry applications (Li et al., 2013).

Propriétés

IUPAC Name |

5,8-diphenyl-2-oxa-5,8-diazaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-3-7-15(8-4-1)18-11-12-19(17(18)13-20-14-17)16-9-5-2-6-10-16/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIJTFGUBDRDAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2(N1C3=CC=CC=C3)COC2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2775860.png)

![8-(4-ethoxyphenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775862.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]spiro[2.3]hexane-5-carboxamide](/img/structure/B2775864.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775868.png)

![N-[[4-[4-(5-Methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2775871.png)

![2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2775875.png)

![1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2775876.png)

![1-(Azepan-1-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2775878.png)